2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide
Description
This compound is a glycosyl bromide derivative of glucose with a trifluoroacetamido group at the C2 position and acetate protecting groups at C3, C4, and C6. The anomeric bromide serves as a leaving group, making it a key intermediate in glycosylation reactions for synthesizing oligosaccharides and glycoconjugates. Its structure combines steric bulk (from the trifluoroacetamido group) with the high reactivity of the bromide, influencing its synthetic utility .
Properties
Molecular Formula |
C14H17BrF3NO8 |
|---|---|
Molecular Weight |
464.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-bromo-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H17BrF3NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
BSWHDJQWFUUELQ-OOCWMUITSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranose ring using acetyl groupsThe final step involves the bromination of the glucopyranosyl ring to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl and trifluoroacetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The acetyl groups provide stability and influence the compound’s reactivity and solubility .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations at C2
Trifluoroacetamido vs. Acetamido
- Target Compound :
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride (): Substituent: Acetamido (-NHCOCH₃) Less electron-withdrawing and less bulky than trifluoroacetamido, leading to faster reaction kinetics in glycosylations. Chloride (vs. bromide) requires stronger promoters (e.g., AgOTf) .
Trifluoroacetamido vs. Fluoro
- 3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl Bromide (): Substituent: Fluoro (-F) Smaller and more electronegative than trifluoroacetamido, stabilizing transition states differently.
Trifluoroacetamido vs. Azido/Phthalimido
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl Bromide (): Substituent: Azido (-N₃) Enables click chemistry for bioconjugation. The galactose configuration (C4 hydroxyl orientation) further differentiates reactivity .
- 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl Fluoride (): Substituent: Phthalimido Bulkier than trifluoroacetamido, significantly hindering glycosylation. Fluoride leaving group requires specialized activators (e.g., Cp₂ZrCl₂) .
Leaving Group Comparisons
Bromide derivatives generally exhibit higher reactivity than chlorides or fluorides due to better leaving-group ability. The target compound’s trifluoroacetamido group moderates its reactivity compared to unsubstituted analogs (e.g., tetra-O-acetyl glucopyranosyl bromide, ) .
Anomeric Configuration and Stereochemical Effects
- Alpha vs. Beta Configuration: The target compound’s α-configuration directs glycosylation to form α-linked products. Beta anomers (e.g., in ) require different promoters or conditions (e.g., NIS/TfOH) .
- Galactose vs. Glucose Derivatives (): Galactopyranosyl derivatives (C4 axial -OH) exhibit distinct stereochemical outcomes compared to glucopyranosyl analogs (C4 equatorial -OH) .
Molecular Properties and Stability
Key Research Findings
Synthetic Utility : The target compound’s trifluoroacetamido group enables selective deprotection under mild basic conditions (e.g., NH₃/MeOH), preserving acetate protections .
Reactivity Trade-offs : While bromide ensures high reactivity, steric hindrance from trifluoroacetamido necessitates longer reaction times compared to acetamido or unsubstituted analogs .
Applications : Used in synthesizing glycosphingolipids and antimicrobial agents where C2 modifications are critical for bioactivity .
Biological Activity
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide (CAS Number: 6736-63-6) is a synthetic compound with notable potential in biomedical applications, particularly in the context of cancer treatment and metabolic research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C14H17BrF3NO8
- Molecular Weight : 464.19 g/mol
- IUPAC Name : [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-bromo-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
- InChI Key : BSWHDJQWFUUELQ-OOCWMUITSA-N
The compound's biological activity is primarily attributed to its structural features that facilitate interactions with metabolic enzymes. The trifluoroacetyl group acts as an electrophile, which can interact with nucleophilic sites on enzymes involved in carbohydrate metabolism. This interaction can inhibit key glycolytic enzymes, thereby affecting energy metabolism in cells.
Key Mechanistic Insights:
- Glycolysis Inhibition : Similar to 2-deoxy-D-glucose (2-DG), this compound inhibits glycolysis by competing with glucose for phosphorylation by hexokinase. This leads to the accumulation of phosphorylated derivatives that disrupt normal metabolic processes .
- Stability and Uptake : Modifications at the C-2 position enhance the stability and cellular uptake of the compound compared to its analogs like 2-DG. This results in improved efficacy at lower doses .
Case Studies and Experimental Data
- Cytotoxicity in Cancer Cells :
- A study evaluated the cytotoxic effects of fluorinated derivatives of 2-DG analogs in glioblastoma multiforme (GBM) cells. The results indicated that halogenated derivatives exhibited significantly lower IC50 values under hypoxic conditions compared to non-halogenated counterparts .
- The experiments demonstrated that these derivatives were more effective inhibitors of hexokinase II (HKII), a critical enzyme in cancer metabolism.
| Compound | IC50 (µM) | Effectiveness in Hypoxia |
|---|---|---|
| 2-DG | 120 | Moderate |
| 2-FG | 45 | High |
| 2-BG | 30 | Very High |
- Mechanistic Studies :
-
Pharmacokinetic Improvements :
- Research indicated that modifications in the chemical structure could lead to favorable pharmacokinetic profiles, enhancing therapeutic potential while minimizing side effects commonly associated with traditional glycolytic inhibitors.
Q & A
Q. Advanced
- Reactivity : The bromide’s superior leaving-group ability (lower pKa of HBr vs. HCl) accelerates glycosidic bond formation (e.g., 2–3x faster than chloride analogs) .
- Stereochemical Control : Bromide’s larger ionic radius stabilizes transition states, favoring α-selectivity (≥90% α-anomer vs. 70–80% for chlorides) .
- Byproduct Formation : Chloride derivatives may require AgOTf or HgBr₂ promoters, introducing heavy-metal contaminants .
What strategies mitigate competing side-reactions during glycosylation with this compound?
Q. Advanced
- Temperature Control : Reactions at -20°C suppress hydrolysis and β-anomer formation .
- Solvent Optimization : Use anhydrous acetonitrile (ε = 37.5) to stabilize oxocarbenium ions and minimize nucleophilic interference .
- Additives : 4Å molecular sieves sequester water, while DTBMP (2,6-di-tert-butyl-4-methylpyridine) scavenges liberated HBr .
How is this compound utilized in synthesizing complex glycoconjugates?
Q. Advanced
- Oligosaccharide Assembly : Serves as a glycosyl donor for β-linked disaccharides (e.g., lactosamine derivatives) via Koenigs-Knorr conditions .
- Glycoprotein Mimetics : Coupling with serine/threonine residues using SPPS (solid-phase peptide synthesis) generates mucin-type O-glycans .
- Mechanistic Probes : Trifluoroacetyl’s NMR-active ¹⁹F enables real-time tracking of glycosyltransferase activity .
What computational tools predict the reactivity of this compound in novel glycosylation systems?
Q. Advanced
- DFT Calculations : Model transition-state geometries (e.g., B3LYP/6-31G*) to predict α/β selectivity .
- MD Simulations : Analyze solvent-shell dynamics around the oxocarbenium ion to optimize solvent systems .
- Machine Learning : Train models on glycosylation datasets (e.g., GlyTouCan) to forecast yields under untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
